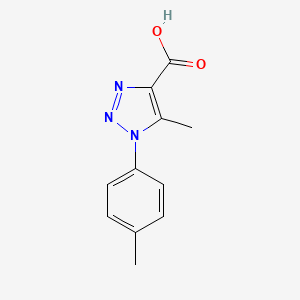

5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid

Description

5-Methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a methyl group at position 5, a 4-methylphenyl group at position 1, and a carboxylic acid moiety at position 3. This compound is synthesized via a two-step process: (1) cyclization of ethyl acetoacetate with 4-methylphenyl azide under base catalysis to form the triazole ester intermediate, followed by (2) saponification and acidification to yield the carboxylic acid derivative . Its structural characterization typically employs techniques such as IR, $ ^1H $ NMR, and X-ray crystallography, with refinement often performed using SHELX software . The compound serves as a precursor for carboxamide derivatives, which are explored for biological applications .

Properties

IUPAC Name |

5-methyl-1-(4-methylphenyl)triazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-7-3-5-9(6-4-7)14-8(2)10(11(15)16)12-13-14/h3-6H,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NREIBQOWBHBDHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10572405 | |

| Record name | 5-Methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10572405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210159-05-0 | |

| Record name | 5-Methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10572405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves a multi-step process. One common method is the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition. This reaction is often catalyzed by copper(I) ions, leading to the formation of the 1,2,3-triazole ring. The specific steps are as follows:

Preparation of the Azide: The azide precursor can be synthesized from the corresponding amine by reaction with sodium nitrite and hydrochloric acid, followed by treatment with sodium azide.

Cycloaddition Reaction: The azide is then reacted with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.

Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through various methods, such as oxidation of an aldehyde precursor or direct carboxylation of the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or triazole rings, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated triazoles, while substitution reactions can produce halogenated or aminated derivatives.

Scientific Research Applications

5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

Medicine: It has potential therapeutic applications, including as an anti-inflammatory, antimicrobial, and anticancer agent.

Industry: The compound is utilized in the development of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The triazole ring can bind to metal ions or enzyme active sites, inhibiting their activity. The carboxylic acid group may participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity. These interactions can modulate various biological processes, such as enzyme activity, signal transduction, and gene expression.

Comparison with Similar Compounds

Table 1: Structural Parameters of Selected 1H-1,2,3-Triazole-4-Carboxylic Acid Derivatives

- Substituent Effects: The 4-methylphenyl group in the target compound reduces planarity compared to phenyl derivatives, influencing π-π stacking and solubility. Electron-withdrawing groups (e.g., formyl in ) induce tautomerism, affecting reactivity and stability .

Physicochemical Properties

- Solubility and Stability :

Biological Activity

5-Methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is . It features a triazole ring that contributes to its biological activity. The compound is characterized by the following structural components:

- Triazole Ring : A five-membered ring containing three nitrogen atoms.

- Carboxylic Acid Group : Contributes to the compound's acidity and potential for hydrogen bonding.

- Methyl and Phenyl Substituents : Enhance lipophilicity and influence interaction with biological targets.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. Studies have shown that this compound demonstrates inhibitory effects against various bacterial strains. The mechanism often involves disruption of cellular membrane integrity and interference with metabolic pathways.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies reveal that it can inhibit the proliferation of several cancer cell lines. The activity is often attributed to its ability to induce apoptosis and inhibit cell cycle progression.

Case Study: Anticancer Efficacy

In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a significant reduction in cell viability (IC50 = 12 µM) after 48 hours of exposure. The compound induced apoptosis through the activation of caspase pathways.

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Notably, it exhibits inhibitory effects on acetylcholinesterase (AChE), an important target in the treatment of Alzheimer's disease.

Table 2: Enzyme Inhibition Data

| Enzyme | IC50 (µM) |

|---|---|

| Acetylcholinesterase | 0.25 |

| Butyrylcholinesterase | 0.30 |

The biological activity of this compound can be attributed to several mechanisms:

- Interaction with Biological Targets : The triazole ring can form hydrogen bonds with amino acids in target proteins.

- Induction of Reactive Oxygen Species (ROS) : This leads to oxidative stress and subsequent apoptosis in cancer cells.

- Modulation of Enzyme Activity : By binding to active sites or allosteric sites on enzymes like AChE.

Q & A

Basic Question: What are the key synthetic routes for 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry approach. Starting from phenylacetylene, sodium azide, and methyl iodide, the triazole core is formed via cyclization. Subsequent oxidation of the aldehyde intermediate (e.g., using KMnO₄ or CrO₃) yields the carboxylic acid derivative. Optimization strategies include:

- Catalyst selection: Copper iodide (CuI) enhances regioselectivity for 1,4-disubstituted triazoles .

- Solvent and temperature: Polar aprotic solvents (DMF, DMSO) at 60–80°C improve reaction rates and purity.

- Oxidation control: Mild oxidizing agents (e.g., TEMPO/NaClO) minimize over-oxidation byproducts .

Basic Question: Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- Infrared Spectroscopy (IR):

- X-ray Crystallography:

Advanced Question: How do structural modifications (e.g., substituent variations) influence bioactivity?

Methodological Answer:

Structure-activity relationship (SAR) studies reveal:

- Phenyl substituents: Electron-withdrawing groups (e.g., -F, -Cl) at the para position enhance antifungal activity by increasing membrane permeability .

- Triazole methylation: The C-5 methyl group stabilizes hydrophobic interactions with target enzymes (e.g., fungal CYP51) .

- Carboxylic acid moiety: Hydrogen bonding with active-site residues (e.g., His-310 in CYP51) is critical for inhibitory potency .

Experimental validation: - Docking simulations (AutoDock, Schrödinger) predict binding affinities.

- In vitro assays (MIC tests against Candida spp.) correlate substituent effects with efficacy .

Advanced Question: How can contradictory data in biological activity studies be resolved?

Methodological Answer:

Contradictions often arise from:

- Assay variability: Differences in microbial strains (e.g., C. albicans vs. C. glabrata) or culture conditions.

- Compound purity: HPLC-MS validation (>98% purity) ensures reproducibility .

Resolution strategies: - Standardized protocols: Follow CLSI guidelines for antifungal susceptibility testing.

- Mechanistic studies: Use fluorescence quenching or ITC to quantify target binding independently of cellular assays .

Advanced Question: What computational methods are used to predict the compound’s reactivity and stability?

Methodological Answer:

- Density Functional Theory (DFT):

- Molecular Dynamics (MD):

- QSPR models:

Basic Question: What are the recommended storage conditions to maintain compound stability?

Methodological Answer:

- Temperature: Store at –20°C in airtight containers to prevent thermal decomposition.

- Humidity: Use desiccants (silica gel) to avoid carboxylic acid dimerization via hydrogen bonding.

- Light protection: Amber vials prevent UV-induced triazole ring cleavage .

Advanced Question: How can researchers validate synthetic intermediates without commercial reference standards?

Methodological Answer:

- High-Resolution Mass Spectrometry (HR-MS): Confirms molecular formulae (e.g., [M+H]⁺ for C₁₁H₁₂N₃O₂⁺ requires m/z 230.0925).

- Comparative NMR: Match spectral data with structurally analogous compounds (e.g., 5-methyl-1-phenyltriazole derivatives) .

- In situ IR monitoring: Tracks functional group transformations (e.g., aldehyde → carboxylic acid) during synthesis .

Advanced Question: What strategies mitigate regiochemical ambiguity during triazole synthesis?

Methodological Answer:

- Catalyst tuning: Copper(I) complexes (e.g., CuBr(PPh₃)₃) favor 1,4-regioselectivity over ruthenium catalysts (1,5-selectivity).

- Microwave-assisted synthesis: Reduces reaction time, minimizing side-product formation .

- Chromatographic separation: Use reverse-phase HPLC to isolate regioisomers for independent characterization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.